molecular formula C19H23NO2 B4768283 N-benzyl-4-(2,3-dimethylphenoxy)butanamide

N-benzyl-4-(2,3-dimethylphenoxy)butanamide

Cat. No.: B4768283
M. Wt: 297.4 g/mol
InChI Key: HNDPLHLEMYZOEG-UHFFFAOYSA-N
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Description

N-benzyl-4-(2,3-dimethylphenoxy)butanamide: is an organic compound with the molecular formula C19H23NO2 It is characterized by a benzyl group attached to a butanamide backbone, which is further substituted with a 2,3-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(2,3-dimethylphenoxy)butanamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,3-dimethylphenol with 4-chlorobutanoyl chloride in the presence of a base such as pyridine to form 4-(2,3-dimethylphenoxy)butanoyl chloride.

    Amidation Reaction: The intermediate 4-(2,3-dimethylphenoxy)butanoyl chloride is then reacted with benzylamine under basic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(2,3-dimethylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethylphenoxy moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-benzyl-4-(2,3-dimethylphenoxy)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-(2,3-dimethylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

N-benzyl-4-(2,3-dimethylphenoxy)butanamide can be compared with other similar compounds, such as:

    N-benzyl-4-(2,4-dimethylphenoxy)butanamide: Differing only in the position of the methyl groups on the phenoxy ring.

    N-benzyl-4-(2,5-dimethylphenoxy)butanamide: Another positional isomer with methyl groups at the 2 and 5 positions.

    N-benzyl-4-(3,4-dimethylphenoxy)butanamide: Featuring methyl groups at the 3 and 4 positions.

These compounds share similar structural features but may exhibit different chemical and biological properties due to the positional differences of the substituents on the phenoxy ring.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry

Properties

IUPAC Name

N-benzyl-4-(2,3-dimethylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-15-8-6-11-18(16(15)2)22-13-7-12-19(21)20-14-17-9-4-3-5-10-17/h3-6,8-11H,7,12-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDPLHLEMYZOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCCC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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